molecular formula C10H10N2O3S B2661644 ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate CAS No. 29122-97-2

ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate

Cat. No.: B2661644
CAS No.: 29122-97-2
M. Wt: 238.26
InChI Key: SIZDQTFXNGXUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. It is built around the benzo[c][1,2,5]thiadiazole heterocyclic scaffold, a structure recognized for its potent pharmacological potential. Compounds featuring this core have been investigated as key templates for developing novel therapeutic agents, particularly in the fields of oncology and neuroscience . Research on closely related analogues has demonstrated that the benzo[c][1,2,5]thiadiazole moiety can confer valuable biological activities. For instance, such compounds have been designed and synthesized as potential hypoxia inhibitors for cancer research, targeting the challenging hypoxic environment of tumor cells . Furthermore, certain derivatives have shown promising antidepressant-like effects in preclinical models, with studies suggesting the mechanism may involve the selective inhibition of the monoamine oxidase A (MAO-A) enzyme and the modulation of serotonergic pathways . The structural features of this compound, including the ether-linked acetate ester, make it a versatile building block or intermediate for further synthetic elaboration. It can be utilized to create more complex molecular hybrids for structure-activity relationship (SAR) studies or as a precursor for probing specific biological mechanisms. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-4-yloxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-2-14-9(13)6-15-8-5-3-4-7-10(8)12-16-11-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZDQTFXNGXUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate typically involves the reaction of benzo[c][1,2,5]thiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate, as promising anticancer agents. The compound exhibits cytotoxic properties against various cancer cell lines. For example, research has demonstrated that derivatives of thiadiazoles can inhibit focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and survival. The structure-activity relationship suggests that modifications on the thiadiazole ring can enhance biological activity against specific cancer types .

Mechanistic Insights

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. This compound has been shown to impact signaling pathways critical for tumor growth and metastasis .

Synthetic Routes

This compound can be synthesized through various methods involving the reaction of benzo[c][1,2,5]thiadiazole derivatives with ethyl acetate under suitable conditions. The synthesis often employs microwave irradiation to enhance yield and reduce reaction time .

Characterization Techniques

Characterization of the synthesized compound typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity. The molecular formula C10H10N2O2SC_{10}H_{10}N_{2}O_{2}S indicates a well-defined structure that can be further modified for enhanced biological activity .

Cytotoxicity Evaluation

A notable case study evaluated the cytotoxic effects of this compound on several cancer cell lines including HEPG2 (liver cancer), HELA (cervical cancer), and BGC823 (gastric cancer). The study reported an EC50 value indicating significant antiproliferative effects, suggesting its potential as a lead compound for further drug development .

Structure-Activity Relationship Analysis

Another study focused on modifying the thiadiazole core to optimize anticancer activity. Variations in substituents on the thiadiazole ring were systematically explored to identify compounds with improved potency against specific cancer targets. This approach not only enhances understanding of structure-activity relationships but also aids in the design of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogs in the Benzo[c][1,2,5]thiadiazole Family

Key structural analogs include:

Compound Name Substituent Position Functional Group Molecular Weight Key Properties/Applications Reference
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate 5-position Ethyl acetate 253.27 g/mol Intermediate for organic electronics
Benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid 4,7-positions Carboxylic acid 254.20 g/mol Building block for polymers
2-(Benzo[c][1,2,5]thiadiazol-4-yloxy)acetic acid 4-position Acetic acid 224.20 g/mol Potential pharmaceutical precursor

Key Differences :

  • Substituent Position : The 4-yloxy substitution in the target compound introduces an ether linkage, which enhances flexibility compared to the direct 5-yl substitution in ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate. This may reduce steric hindrance and alter electronic properties .
  • Functional Group : The ethyl ester group in the target compound improves lipophilicity compared to the carboxylic acid derivative (2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetic acid), making it more suitable for organic synthesis or drug delivery .
Comparison with Thiazole-Based Esters

Thiazole derivatives, such as ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate (C${13}$H${13}$NO$_2$S), share structural similarities but differ in heterocyclic core composition. Thiazoles contain one sulfur and one nitrogen atom, whereas benzo[c][1,2,5]thiadiazoles are more electron-deficient due to additional nitrogen atoms. This difference impacts applications:

  • Electronic Properties : Benzo[c][1,2,5]thiadiazoles are preferred in organic photovoltaics for their strong electron-accepting ability, while thiazole esters are often explored for antimicrobial activity .
  • Synthesis Methods: Thiazole esters are synthesized via Hantzsch thiazole formation (e.g., reacting benzothioamides with ethyl 4-bromo-3-oxobutanoate) , whereas benzo[c][1,2,5]thiadiazole esters may require coupling reactions or nucleophilic substitutions .
Physicochemical and Crystallographic Properties
  • Crystal Packing: Thiazole-based esters, such as methyl 2-(2-amino-1,3-thiazol-4-yl)acetate, exhibit intermolecular hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking (3.5 Å centroid distances), stabilizing their crystalline structures . Similar interactions are expected in ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate, though the larger aromatic system may enhance π-π interactions.
  • Solubility : The ethoxyacetate group in the target compound likely increases solubility in polar aprotic solvents (e.g., ethyl acetate, DMF) compared to unsubstituted benzo[c][1,2,5]thiadiazoles .

Biological Activity

Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with ethyl acetate or similar reagents under controlled conditions. The resulting structure features a thiadiazole ring conjugated with an ethoxyacetate moiety.

Anticancer Properties

Several studies highlight the anticancer potential of thiadiazole derivatives, including this compound. For instance:

  • Cytotoxicity : Research indicates that compounds containing the thiadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell proliferation. For example, some derivatives have been reported to inhibit focal adhesion kinase (FAK), leading to reduced tumor growth in xenograft models .

Antimicrobial Activity

Thiadiazole derivatives also demonstrate antimicrobial properties:

  • Antibacterial and Antifungal Effects : this compound has shown activity against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of thiadiazole compounds:

  • Inhibition of Inflammatory Mediators : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryReduces pro-inflammatory cytokine production

Notable Research Findings

  • Anticancer Evaluation : A study evaluated various thiadiazole derivatives for their antiproliferative effects against HEPG2 (liver cancer) and HeLa (cervical cancer) cell lines. The most active compounds demonstrated EC50 values as low as 10 μM, indicating potent activity .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as CDK2 and FAK, providing insights into their mechanism of action .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size compared to controls, supporting its potential as an anticancer agent .

Q & A

Basic: What are the established synthetic routes for ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting benzo[c][1,2,5]thiadiazol-4-ol with ethyl bromoacetate under basic conditions. For example:

  • Procedure: Reflux a mixture of benzo[c][1,2,5]thiadiazol-4-ol (30 mmol), ethyl bromoacetate (30 mmol), and anhydrous potassium carbonate (30 mmol) in acetone for 22 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2). Filter, evaporate solvent, and purify via column chromatography .
  • Alternative Method: Use ethanol as a solvent with reflux for shorter durations (1–3 hours), followed by ether extraction and drying over anhydrous Na₂SO₄ .

Key Data:

ReagentsSolventReaction TimeYield
Ethyl bromoacetate, K₂CO₃Acetone22 hNot specified
Ethyl 4-bromo-3-oxobutanoate, benzothioamideEthanol1 hMicroanalysis within 0.4% of theoretical values

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in multi-step syntheses, as seen in benzothiadiazole-fullerene adduct preparation .
  • Solvent Selection: Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while acetone facilitates SN2 reactions .
  • Temperature Control: Prolonged reflux (18–22 hours) ensures complete reaction, but shorter times (1–3 hours) may reduce side products .
  • Purification: Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate pure product .

Contradictions:

  • reports microanalysis within 0.4% deviation, suggesting high purity, while emphasizes TLC monitoring to confirm completion, indicating variability in reaction progress .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., C₁₁H₁₀N₂O₃S) with <0.1 ppm deviation .
  • ¹H/¹³C NMR: Identify key signals:
    • Ethyl group: δ 1.3 ppm (triplet, CH₃), δ 4.2 ppm (quartet, CH₂).
    • Benzo[c][1,2,5]thiadiazole: δ 7.5–8.5 ppm (aromatic protons) .
  • IR Spectroscopy: Detect ester C=O stretch (~1740 cm⁻¹) and thiadiazole ring vibrations (~1600 cm⁻¹) .

Advanced: How is this compound utilized in organic optoelectronic devices?

Methodological Answer:
The benzo[c][1,2,5]thiadiazole moiety acts as an electron-deficient unit in donor-acceptor systems. Applications include:

  • Bulk Heterojunction (BHJ) Solar Cells: Blend with fullerene derivatives (e.g., PCBM) to enhance electron mobility. Power conversion efficiencies (PCE) >7% have been reported for similar thiadiazole-based polymers .
  • Synthesis of Covalent Adducts: Couple with tert-butyl-2-aminobenzoate derivatives via Suzuki-Miyaura cross-coupling for optoelectronic material design .

Key Challenge: Balancing solubility (via alkyl side chains) and charge transport efficiency .

Advanced: What biological pathways are modulated by this compound?

Methodological Answer:

  • Neuroprotection: Analogues (e.g., ethyl 2-(3-(benzo[d]thiazol-2-yl)ureido)acetate) inhibit amyloid-β-induced oxidative stress via NF-κB and Wnt/β-catenin pathways. Assays include cortical neuron cultures treated with 10–50 μM compound, followed by Western blot analysis of GSK-3β and β-catenin .
  • Antifungal Activity: Thiadiazole derivatives exhibit MIC values <10 μg/mL against Candida albicans via inhibition of ergosterol biosynthesis .

Advanced: What are the challenges in derivatizing this compound for drug development?

Methodological Answer:

  • Oxidative Degradation: The acetate group undergoes spontaneous aerobic oxidation to form hydroxylated byproducts, requiring inert atmospheres or stabilizers during synthesis .
  • Steric Hindrance: Bulky benzo[c][1,2,5]thiadiazole limits nucleophilic attack at the ester group. Solutions include using Pd-catalyzed cross-coupling for functionalization .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • Microanalysis: Compare experimental vs. theoretical C/H/N/S content (deviation <0.4% acceptable) .
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify purity >95% .

Advanced: What computational methods predict its reactivity?

Methodological Answer:

  • Molecular Docking: Simulate binding to fungal CYP51 (target for antifungals) using AutoDock Vina. Results show binding affinity <−8.0 kcal/mol .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies for optoelectronic applications .

Advanced: How does solvent polarity affect its stability?

Methodological Answer:

  • Hydrolysis in Protic Solvents: Ethyl ester hydrolyzes to carboxylic acid in aqueous ethanol (pH >10). Stability assays show <5% degradation after 24 hours in anhydrous THF .
  • Thermal Stability: Decomposes above 150°C (DSC data). Store at −20°C under argon .

Advanced: What role does it play in heterocyclic chemistry?

Methodological Answer:

  • Scaffold for Hybrid Molecules: Fuse with triazoles or benzimidazoles via click chemistry (CuAAC reaction) to enhance bioactivity .
  • Intermediate for Fluorescent Sensors: React with hydrazine hydrate to form hydrazide derivatives for metal ion detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.